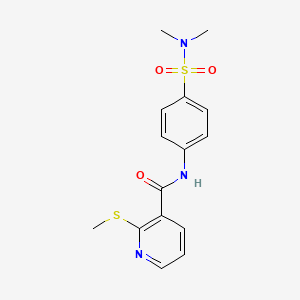
N-(4-(N,N-Dimethylsulfamoyl)phenyl)-2-(methylthio)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(N,N-Dimethylsulfamoyl)phenyl)-2-(methylthio)nicotinamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylsulfamoyl group attached to a phenyl ring, and a methylthio group attached to a nicotinamide moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N,N-Dimethylsulfamoyl)phenyl)-2-(methylthio)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dimethylsulfamoyl Group: This step involves the reaction of dimethylamine with a suitable sulfonyl chloride to form the dimethylsulfamoyl group.
Attachment to the Phenyl Ring: The dimethylsulfamoyl group is then attached to a phenyl ring through an electrophilic aromatic substitution reaction.
Formation of the Nicotinamide Moiety: The nicotinamide moiety is synthesized separately, often starting from nicotinic acid or its derivatives.
Coupling of the Two Moieties: The final step involves coupling the dimethylsulfamoyl-phenyl group with the nicotinamide moiety through a nucleophilic substitution reaction, often facilitated by a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N,N-Dimethylsulfamoyl)phenyl)-2-(methylthio)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(4-(N,N-Dimethylsulfamoyl)phenyl)-2-(methylthio)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(N,N-Dimethylsulfamoyl)phenyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds with biological molecules, while the methylthio group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Dimethylsulfamoyl)phenyl)acetamide
- N-(4-(Dimethylsulfamoyl)phenyl)benzamide
- N-(4-(Dimethylsulfamoyl)phenyl)thiourea
Uniqueness
N-(4-(N,N-Dimethylsulfamoyl)phenyl)-2-(methylthio)nicotinamide is unique due to the presence of both the dimethylsulfamoyl and methylthio groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H17N3O3S2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H17N3O3S2/c1-18(2)23(20,21)12-8-6-11(7-9-12)17-14(19)13-5-4-10-16-15(13)22-3/h4-10H,1-3H3,(H,17,19) |
InChI Key |
QQUVDSDLNUQNTM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


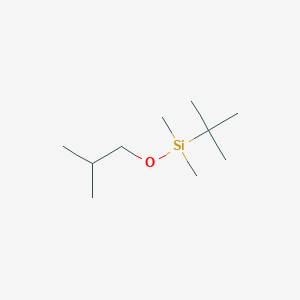
![6-(3,4-Dimethoxybenzyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281563.png)
![2-(3-{[(2-Phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B15281571.png)
![1-[(6-Ethoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B15281573.png)
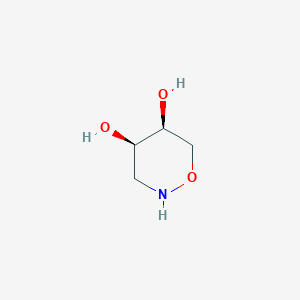
![Methyl 1-[(chloroacetyl)oxy]-12-cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate](/img/structure/B15281583.png)
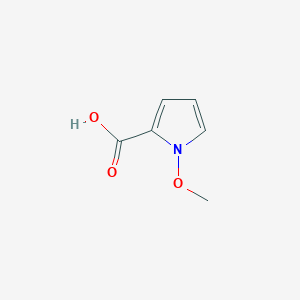
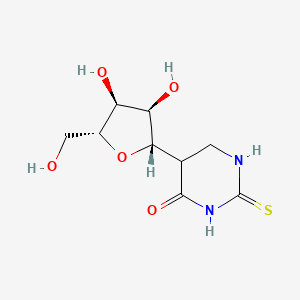
![N-[2-(2-pyrimidinylamino)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B15281625.png)

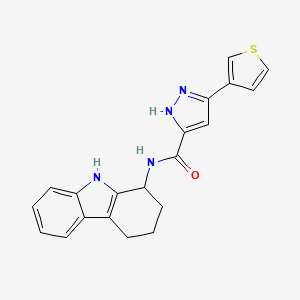
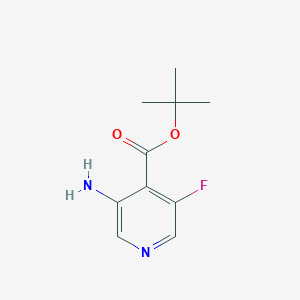

![Tricyclo[5.2.1.0~2,6~]deca-4,8-diene-3,10-dione dioxime](/img/structure/B15281652.png)
